Pyridine-2-Sulfinate vs. Boronate Cross-Coupling Efficiency
The pyridine-2-sulfinate class, of which 3-bromopyridine-2-sulfinic acid is a member, provides a direct solution to the documented failure rate of pyridine-2-boronates in Suzuki-Miyaura reactions. An internal Pfizer survey of 358 attempted reactions using pyridine-2-boronates (boronic acids, esters, and MIDA boronates) revealed pervasive low efficiency and instability [1]. By contrast, the Willis group demonstrated that pyridine-2-sulfinates bearing a variety of substituents – explicitly including 3-substituted variants – deliver coupled products in high yield with both aryl bromides and chlorides under Pd(OAc)₂/PCy₃ catalysis at 150 °C [1]. While the exact isolated yield for the 3‑bromo derivative was not separately tabulated, the parent pyridine-3-sulfinate (1a) gave 99% yield with 4-bromotoluene, and the paper states that 3‑ and 4‑substituted pyridine variants are efficient coupling partners [1].
| Evidence Dimension | Suzuki-Miyaura cross-coupling reliability |
|---|---|
| Target Compound Data | Class representative: pyridine-3-sulfinate 1a → 99% isolated yield with 4-bromotoluene; 3-substituted variants reported as efficient [1] |
| Comparator Or Baseline | Pyridine-2-boronates (boronic acids, esters, MIDA boronates): 358 internal Pfizer reactions, pervasive failure and instability [1] |
| Quantified Difference | Qualitative: sulfinate platform achieves reliable coupling where boronates frequently fail; quantitative: best sulfinate yield 99% vs. boronate failure rate sufficient to motivate platform replacement |
| Conditions | Pd(OAc)₂ (5 mol%), PCy₃ (10 mol%), K₂CO₃ (1.5 equiv.), 1,4-dioxane, 150 °C, 3–18 h; aryl halide = 4-bromotoluene [1] |
Why This Matters
For procurement decisions, the sulfinate platform offers a reliable, bench-stable alternative to pyridine-2-boronates, which have a documented high failure rate in pharmaceutical discovery settings.
- [1] Markovic T, Rocke BN, Blakemore DC, Mascitti V, Willis MC. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chem. Sci. 2017, 8, 4437–4442. DOI: 10.1039/C7SC00675F View Source
